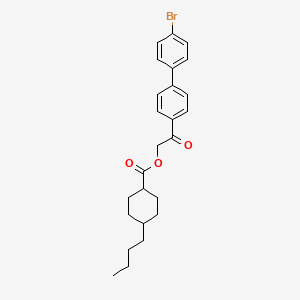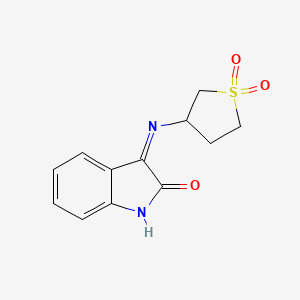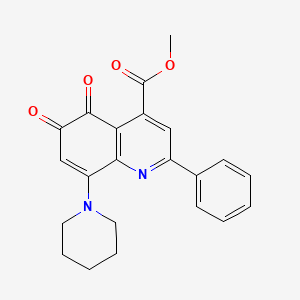
2-(4'-Bromobiphenyl-4-yl)-2-oxoethyl 4-butylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a biphenyl structure with a bromine substituent, an oxoethyl group, and a butylcyclohexane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl core. The bromination of biphenyl can be achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-1,1’-biphenyl is then subjected to further functionalization.
The introduction of the oxoethyl group can be accomplished through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst. The final step involves the esterification of the resulting intermediate with 4-butylcyclohexane-1-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the biphenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate in an alkaline medium can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the bromine atom and the oxoethyl group can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: Shares the biphenyl core with a bromine substituent but lacks the oxoethyl and butylcyclohexane carboxylate groups.
4-Butylcyclohexane-1-carboxylic acid: Contains the cyclohexane carboxylate moiety but lacks the biphenyl structure.
Biphenyl-4-carboxylic acid: Features the biphenyl core with a carboxylic acid group but lacks the bromine and oxoethyl groups.
Uniqueness
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE is unique due to its combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C25H29BrO3 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
[2-[4-(4-bromophenyl)phenyl]-2-oxoethyl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H29BrO3/c1-2-3-4-18-5-7-22(8-6-18)25(28)29-17-24(27)21-11-9-19(10-12-21)20-13-15-23(26)16-14-20/h9-16,18,22H,2-8,17H2,1H3 |
InChI Key |
JPXOKTZQSHJAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)



![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

